

# Quantification of Lodenafil in Plasma by LC-MS/MS: An Application Note

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## Compound of Interest

Compound Name: Lodenafil

Cat. No.: B1675012

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## Introduction

**Lodenafil** is a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate quantification of **Lodenafil** in plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Lodenafil** in human plasma samples. The method utilizes liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification.

## Experimental

### Materials and Methods

**Chemicals and Reagents:** **Lodenafil** and Sulfaquinoxaline (internal standard, IS) reference standards were of high purity ( $\geq 98\%$ ). HPLC-grade acetonitrile and diethyl ether were used. Formic acid and ammonium formate were of analytical grade. Human plasma was obtained from a certified blood bank.

**Instrumentation:** An HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.

## Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of **Lodenafil** and the internal standard from human plasma.

Protocol:

- Pipette 500  $\mu$ L of human plasma into a clean microcentrifuge tube.
- Add 50  $\mu$ L of the Sulfaquinoxaline internal standard working solution (concentration to be optimized based on instrument response).
- Add 2.5 mL of diethyl ether to the plasma sample.
- Vortex the mixture for 2 minutes to ensure thorough mixing.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200  $\mu$ L of the mobile phase (initial conditions).
- Vortex for 30 seconds and inject 10  $\mu$ L into the LC-MS/MS system.

## Chromatographic and Mass Spectrometric Conditions

The chromatographic separation was achieved on a C18 column with a gradient elution program. The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM).

Table 1: LC-MS/MS Instrument Parameters

Parameter	Setting
HPLC System	
Column	Xbridge C18 (e.g., 3.5 µm, 2.1 x 100 mm)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Gradient Program	Time (min)
0.0	
1.0	
5.0	
7.0	
7.1	
10.0	
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 2
Dwell Time	100 ms
Collision Gas	Argon
Ion Source Temp.	500°C
IonSpray Voltage	5500 V

Table 2: MRM Transitions for **Lodenafil** and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Transition Type
Lodenafil	505.2	145.1	Quantifier
505.2	427.2	Qualifier	
Sulfaquinoxaline (IS)	301.0	156.0	Quantifier
301.0	108.0	Qualifier	

## Method Validation

The bioanalytical method was validated according to international guidelines, demonstrating its selectivity, linearity, accuracy, precision, and stability.

### Linearity

The method exhibited excellent linearity over the concentration range of 1.0 to 200.0 ng/mL for **Lodenafil** in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of  $1/x^2$  was used.

Table 3: Calibration Curve Parameters

Analyte	Linear Range (ng/mL)	Regression Equation	Correlation Coefficient ( $r^2$ )
Lodenafil	1.0 - 200.0	$y = 0.0025x + 0.0003$	>0.995

## Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).[1]

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day (n=5)	Inter-day (n=15, 3 days)		
Precision (%RSD)	Accuracy (%RE)	Precision (%RSD)	Accuracy (%RE)		
LLOQ	1.0	≤15.0	±15.0	≤15.0	±15.0
Low QC	3.0	≤10.0	±10.0	≤10.0	±10.0
Medium QC	80.0	≤10.0	±10.0	≤10.0	±10.0
High QC	160.0	≤10.0	±10.0	≤10.0	±10.0

%RSD: Relative Standard Deviation, %RE: Relative Error

## Visualizations

### Chemical Structures

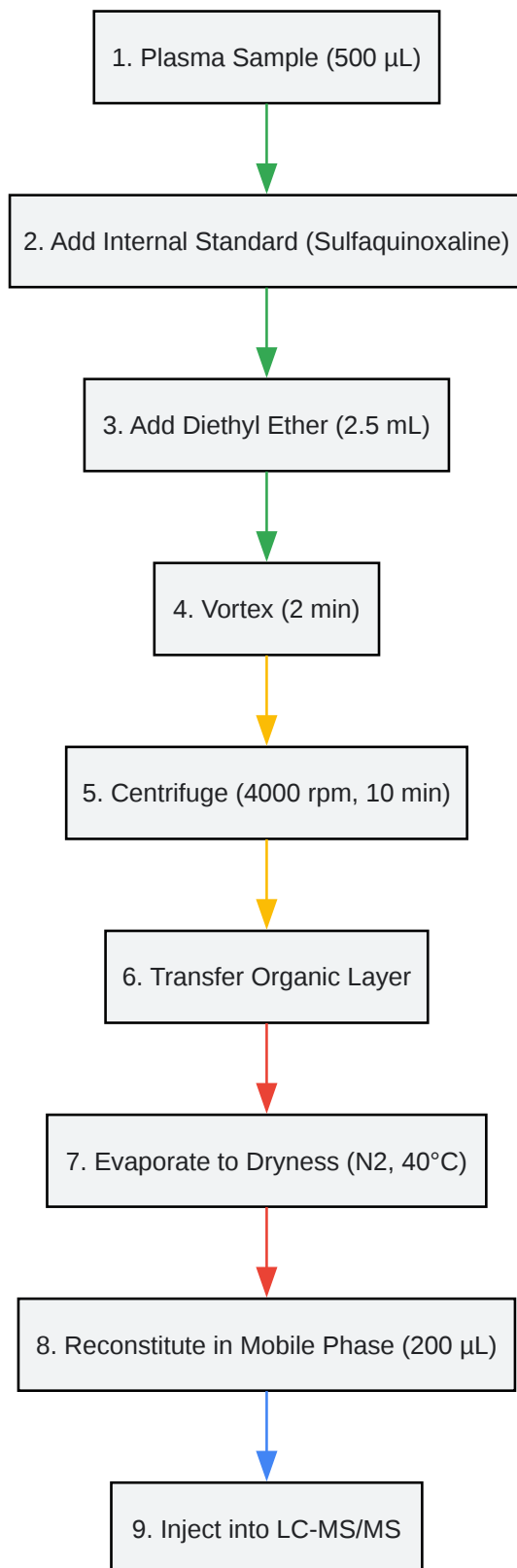
#### Sulfaquinoxaline (Internal Standard)

C<sub>14</sub>H<sub>12</sub>N<sub>4</sub>O<sub>2</sub>S  
MW: 300.3 g/mol

#### Lodenafil

C<sub>23</sub>H<sub>32</sub>N<sub>6</sub>O<sub>5</sub>S  
MW: 504.6 g/mol

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**Figure 1:** Chemical Structures of **Lodenafil** and Sulfaquinoxaline (IS).

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**Figure 2:** Experimental Workflow for **Lodenafil** Quantification in Plasma.

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Lodenafil** in human plasma. The simple liquid-liquid extraction procedure ensures good recovery and minimal matrix effects. The method has been validated according to regulatory standards and is suitable for use in pharmacokinetic and other clinical studies requiring the measurement of **Lodenafil** concentrations.

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## References

- 1. [pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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